2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Physicochemical profiling ADME prediction Medicinal chemistry

2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1251620-19-5) is a synthetic heterocyclic small molecule (C₁₇H₁₈N₄O₃S₂, MW 390.5 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyridin-3-one class bearing a thiomorpholine-4-sulfonyl group at the 6-position and a benzyl substituent at N2. This compound sits at the intersection of two medicinally relevant chemotypes: triazolopyridine-based kinase inhibitor scaffolds, exemplified by the Sanofi-Aventis MET inhibitor patent series , and sulfonamide-bearing antimalarial [1,2,4]triazolo[4,3-a]pyridines such as those reported by Karpina et al.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 1251620-19-5
Cat. No. B2850614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS1251620-19-5
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESC1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2
InChIInChI=1S/C17H18N4O3S2/c22-17-20-13-15(26(23,24)19-8-10-25-11-9-19)6-7-16(20)18-21(17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
InChIKeyUQQISSKRIMLSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1251620-19-5): Procurement-Relevant Identity and Class Context


2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1251620-19-5) is a synthetic heterocyclic small molecule (C₁₇H₁₈N₄O₃S₂, MW 390.5 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyridin-3-one class bearing a thiomorpholine-4-sulfonyl group at the 6-position and a benzyl substituent at N2 . This compound sits at the intersection of two medicinally relevant chemotypes: triazolopyridine-based kinase inhibitor scaffolds, exemplified by the Sanofi-Aventis MET inhibitor patent series [1], and sulfonamide-bearing antimalarial [1,2,4]triazolo[4,3-a]pyridines such as those reported by Karpina et al. (2020) with in vitro IC₅₀ values of 2.24–4.98 μM against Plasmodium falciparum [2]. The compound is catalogued in multiple chemical databases (Chemsrc, MolCore) with reported purity specifications typically ≥95% (HPLC) .

Why 2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Cannot Be Interchanged with Closest Analogs


Within the [1,2,4]triazolo[4,3-a]pyridin-3-one sulfonamide class, seemingly minor structural variations produce substantial differences in physicochemical and biological profiles that preclude simple interchangeability. The N2-benzyl substituent on the target compound occupies a critical vector known to modulate target engagement in this scaffold series: in the antimalarial triazolopyridine sulfonamide series, shifting the N2 substituent from benzyl to substituted benzyl altered falcipain-2 docking scores by over 1 kcal/mol and changed in vitro anti-Plasmodium IC₅₀ values from inactive (>64 μg/mL) to 2.24 μM [1]. The thiomorpholine sulfonyl moiety at the 6-position further differentiates this compound from morpholine-sulfonyl analogs: thiomorpholine-containing derivatives exhibit increased lipophilicity (calculated logP shift of approximately +0.5–0.8 units relative to morpholine congeners) , which directly impacts membrane permeability, CYP450 inhibition liability, and protein binding. Additionally, the triazolopyridin-3-one core has been independently validated as a MET kinase inhibitor pharmacophore in patents from Sanofi-Aventis [2], where the nature of the sulfonamide/sulfonyl appendage and N2 substitution jointly govern kinase selectivity. For procurement decisions, these differentiated structural features mean that substituting the target compound with, for example, the morpholine analog 2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1251603-48-1) or the unsubstituted parent 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291836-98-0) would introduce uncontrolled variables in any structure-activity relationship (SAR) study or screening campaign [3].

Quantitative Differentiation Evidence for 2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Head-to-Head and Cross-Study Comparisons


Thiomorpholine vs. Morpholine Sulfonyl: Lipophilicity and Permeability Differentiation

The target compound incorporates a thiomorpholine-4-sulfonyl group at the 6-position, which confers measurably higher lipophilicity compared to the morpholine-4-sulfonyl analog. Computational prediction for the 2-[(2-fluorophenyl)methyl] congener of this series yields a calculated logP of 3.2 for the thiomorpholine derivative . Class-level comparisons indicate that replacing morpholine (O) with thiomorpholine (S) in the sulfonamide appendage increases logP by approximately 0.5–0.8 log units, attributable to the higher polarizability and lower hydrogen-bond acceptor strength of sulfur versus oxygen [1]. This logP shift places the thiomorpholine derivative in a more favorable range for blood-brain barrier penetration (optimal logP 2–4) while remaining within Lipinski-compliant space, whereas the morpholine analog trends toward suboptimal lipophilicity for certain intracellular target classes [1].

Physicochemical profiling ADME prediction Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation vs. Morpholine Comparator

The target compound (MW 390.5 g/mol, 26 heavy atoms) is structurally distinguished from its closest morpholine comparator, 2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1251603-48-1, MW 408.9 g/mol, 27 heavy atoms), by the replacement of the morpholine oxygen with sulfur and the absence of a 4-chloro substituent on the benzyl ring [1]. The sulfur atom (atomic weight 32.07) versus oxygen (16.00) increases the thiomorpholine derivative's molecular weight by approximately 16 Da relative to a direct morpholine-benzyl congener while simultaneously adding polarizable surface area. This differentiation is functionally significant: the larger sulfur atom alters the conformational preferences of the six-membered saturated ring (thiomorpholine chair vs. morpholine chair), which in turn affects the spatial orientation of the sulfonyl group and its hydrogen-bonding geometry with target proteins [2].

Drug-likeness Lead optimization Fragment-based screening

N2-Benzyl Substitution: Impact on Biological Activity in the Triazolopyridine Sulfonamide Class

The N2-benzyl group on the target compound is a critical determinant of target binding affinity within the [1,2,4]triazolo[4,3-a]pyridin-3-one sulfonamide class. In the antimalarial series reported by Karpina et al. (2020), the N2-(3-chlorobenzyl) substituted compound 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (compound 6e) exhibited an in vitro IC₅₀ of 4.98 μM against chloroquine-resistant Plasmodium falciparum 2/K strain, while 23 of 25 analogs with alternative N2 substituents were inactive (IC₅₀ > 64 μg/mL) [1]. Docking studies of this series revealed that the N2-benzyl moiety engages a hydrophobic pocket defined by Ile85 and Leu84 residues of falcipain-2, with binding energies ranging from −15.9 to −14 kcal/mol for active hits versus −10.80 kcal/mol for the reference inhibitor E64 [1]. Although the target compound was not among the 25 compounds synthesized in that study, its unsubstituted N2-benzyl group represents a distinct and systematically underexplored substitution pattern relative to the halogenated benzyl variants that dominated the hit list [1]. The unsubstituted benzyl offers a lower clogP contribution than 3-chlorobenzyl or 4-chlorobenzyl while retaining the critical aromatic π-stacking and hydrophobic pocket occupancy needed for target engagement [2].

Structure-activity relationship Antimalarial Kinase inhibition

Kinase Inhibitor Scaffold Alignment: Triazolopyridin-3-one Core as MET Pharmacophore

The [1,2,4]triazolo[4,3-a]pyridin-3-one core of the target compound is a recognized pharmacophore for MET kinase inhibition, as established in the Sanofi-Aventis patent US20110263594A1 [1]. This patent discloses triazolo[4,3-a]pyridine derivatives of formula (I) wherein the Ra position (corresponding to C6 in the target compound) can accommodate sulfonamide, sulfonyl, or related substituents, and the Rb position (corresponding to N2) can be substituted with benzyl, alkyl, or heteroaryl groups [1]. The target compound's specific combination—N2-benzyl and C6-thiomorpholine-4-sulfonyl—falls within the claimed structural space of this patent family and represents a substructure that has not been exemplified in the published examples of US20110263594A1 [1]. Comparative analysis of patent disclosures indicates that the thiomorpholine sulfonyl appendage is structurally differentiated from the piperidine, morpholine, and piperazine sulfonamides that dominate the exemplified MET inhibitor compounds [2]. Furthermore, the wider kinase inhibitor literature documents that thiomorpholine-containing kinase inhibitors (e.g., TrkA inhibitors with thiomorpholinosulfonyl moieties) can achieve sub-nanomolar IC₅₀ values (5.20 nM) in enzymatic assays [3], suggesting that the thiomorpholine sulfonyl group is a privileged fragment for kinase ATP-binding site engagement.

Kinase inhibition MET Oncology Patent analysis

Purity Specification and Availability Profile for Reproducible Screening

The target compound is commercially available from multiple chemical suppliers with documented purity specifications. Chemsrc lists the compound with standard catalog parameters (CAS 1251620-19-5, MW 390.5, C₁₇H₁₈N₄O₃S₂) . The structurally related 6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1291836-98-0), representing the unsubstituted parent scaffold, is available from Bidepharm and MolCore at ≥95% and ≥98% purity respectively, with ISO-certified quality control including NMR, HPLC, and GC batch reports . The N2-benzyl substituent of the target compound distinguishes it from commercially available analogs including 2-[(3,4-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl) (CAS 1251693-55-6) [1] and 2-(2-phenylethyl)-6-(thiomorpholine-4-sulfonyl) derivatives , ensuring that procurement of the correct CAS number yields a structurally distinct and non-interchangeable compound for SAR studies.

Quality control Reproducibility Chemical procurement

Optimal Research and Procurement Application Scenarios for 2-Benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one


MET Kinase Inhibitor SAR Expansion: Exploring Thiomorpholine Sulfonyl as a Non-Exemplified C6 Fragment

The target compound is ideally suited as a tool compound for expanding the structure-activity relationship of MET kinase inhibitors beyond the exemplified chemical space of patent US20110263594A1 [1]. The [1,2,4]triazolo[4,3-a]pyridin-3-one core is a validated MET pharmacophore, yet the thiomorpholine-4-sulfonyl C6 substituent has not been represented among the morpholine, piperidine, and piperazine sulfonamides that dominate the patent examples [1]. Researchers seeking to generate novel intellectual property around MET inhibitors can use this compound as a reference point for evaluating thiomorpholine sulfonyl's contribution to kinase selectivity, cellular potency, and ADME properties relative to established morpholine-sulfonyl MET inhibitor chemotypes. The compound's MW of 390.5 g/mol leaves substantial headroom for additional substitution before exceeding the Lipinski MW ceiling of 500 Da, making it an attractive starting point for lead optimization campaigns .

Antimalarial Probe Development: Interrogating the Unsubstituted N2-Benzyl Vector

Building on the antimalarial [1,2,4]triazolo[4,3-a]pyridine sulfonamide series characterized by Karpina et al. (2020), where N2-substituted benzyl compounds achieved falcipain-2 IC₅₀ values of 2.24–4.98 μM against P. falciparum [2], this compound provides the unsubstituted N2-benzyl variant that was not evaluated in the published 25-compound screening set. The unsubstituted benzyl group eliminates the electronic effects of halogen substituents (e.g., 3-Cl, 4-Cl, 3-F) on target binding while retaining the critical hydrophobic contacts with the Ile85/Leu84 pocket of falcipain-2 [2]. Procurement of this compound enables systematic evaluation of the minimal N2-substituent requirements for antiplasmodial activity, potentially revealing whether halogen substitution at the benzyl position is necessary or dispensable for target engagement.

Physicochemical Property Benchmarking: Thiomorpholine vs. Morpholine Sulfonyl Comparator Studies

The compound serves as a representative thiomorpholine-4-sulfonyl-containing triazolopyridinone for comparative physicochemical profiling against morpholine-sulfonyl analogs such as 2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CID 49666035) [3]. Key measurable parameters for head-to-head comparison include: chromatographic logD₇.₄ determination, kinetic aqueous solubility, parallel artificial membrane permeability assay (PAMPA) effective permeability, and CYP3A4 inhibition liability. The predicted logP differential of approximately 0.5–0.8 units between thiomorpholine and morpholine sulfonyl derivatives can be experimentally validated and correlated with membrane permeability and metabolic stability outcomes, providing generalizable design principles for sulfur-for-oxygen substitutions in sulfonamide-containing kinase inhibitor scaffolds.

Chemical Biology Tool Compound for Thiomorpholine-Containing Pharmacophore Validation

Thiomorpholine-containing sulfonamides have demonstrated potent kinase inhibition in unrelated target classes, as exemplified by a TrkA inhibitor achieving IC₅₀ = 5.20 nM in enzymatic assays [4]. The target compound, with its [1,2,4]triazolo[4,3-a]pyridin-3-one core bearing the thiomorpholine-4-sulfonyl fragment, can be deployed as a chemical biology probe to assess whether the thiomorpholine sulfonyl moiety confers target-class-independent kinase binding advantages. Comparative profiling against a panel of 50–100 kinases, benchmarked against the morpholine sulfonyl analog and the unsubstituted parent scaffold (CAS 1291836-98-0), would reveal whether the thiomorpholine sulfonyl group enhances or diminishes kinase polypharmacology, directly informing compound selection for target-focused versus phenotypic screening strategies.

Quote Request

Request a Quote for 2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.